2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
The compound “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a complex organic molecule. It contains a piperidine ring and an imidazole ring, both of which are common structures in many pharmaceuticals . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is complex, with multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
1. Medicinal Chemistry and Drug Development
- Results : Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic), and others .
2. Protein Degradation Research
- Results : Successful degradation of specific proteins can lead to therapeutic benefits, such as treating cancer or other diseases .
3. Antitubercular Activity
- Results : Some derivatives showed promising anti-tubercular effects, contributing to the fight against tuberculosis .
4. Antioxidant Properties
- Results : The antioxidant properties may have implications for preventing oxidative stress-related diseases .
5. Anti-Inflammatory Effects
6. Other Biological Activities
properties
IUPAC Name |
2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNGCBWVZELST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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